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tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B061712

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of serotonergic drug discovery, the 5-HT6 receptor has emerged as a
compelling target for therapeutic intervention in cognitive disorders, depression, and obesity.
This guide provides a comprehensive analysis of EMD-386088, a key research compound in
the exploration of 5-HT6 receptor function. While the initial inquiry posed a comparison with "6-
chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole," it is crucial to clarify that EMD-386088
is chemically identified as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. This
guide will, therefore, focus on the pharmacological profile and experimental utility of EMD-
386088, providing a foundational reference for researchers in the field.

Chemical Identity and Pharmacological Profile

EMD-386088 is a synthetic tetrahydropyridinylindole derivative that has been instrumental in
elucidating the roles of the 5-HT6 receptor.[1][2] It is recognized as a potent partial agonist at
this receptor, demonstrating high affinity.[1]

Key Pharmacological Attributes of EMD-386088:
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Parameter Value Reference

5-chloro-2-methyl-3-(1,2,3,6-

Chemical Name tetrahydro-4-pyridinyl)-1H- [31141[5]
indole

Molecular Formula C14H15CIN2 [4]

Primary Target 5-HT6 Receptor [61[7]

Mechanism of Action Partial Agonist [1112116171

Binding Affinity (Ki) 1 nM [1]

Functional Activity (EC50) 1.0 nM [718]

Subsequent investigations have revealed a more complex pharmacological profile for EMD-
386088, including activity as a dopamine reuptake inhibitor. This dual action is believed to
contribute to some of its observed behavioral effects, such as its antidepressant-like properties
in rodent models.[1] The compound also exhibits moderate affinity for the 5-HT3 receptor.[1]

Mechanism of Action: The Role of 5-HT6 Receptor
Partial Agonism

The 5-HT6 receptor is a Gs-protein-coupled receptor that, upon activation, stimulates adenylyl
cyclase and increases intracellular levels of cyclic AMP (CAMP).[7] As a partial agonist, EMD-
386088 binds to the 5-HT6 receptor and elicits a response that is lower than that of a full
agonist. This nuanced mechanism allows for a modulatory effect on serotonergic signaling,
which can be therapeutically advantageous.

The antidepressant-like effects of EMD-386088 are attributed to its direct stimulation of 5-HT6
receptors.[6] This activity can indirectly influence other neurotransmitter systems, including
acetylcholine, which is crucial for cognitive processes like memory and learning.[9]
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Caption: Workflow for the Forced Swim Test protocol.

Effects on Cognition and Neurophysiology

EMD-386088 has been shown to modulate hippocampal theta oscillations, a key neural

correlate of cognitive processes. [9]In freely moving rats, administration of EMD-386088 was
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found to significantly reduce theta frequency. [9]This highlights the role of 5-HT6 receptors in
regulating the neural circuits underlying learning and memory.

Metabolic Effects

Interestingly, EMD-386088 has also been investigated for its metabolic effects. Studies have
shown that it can reduce body weight and food intake in obese rats, normalize plasma glucose
levels, and increase plasma glycerol, suggesting an impact on lipolysis. [10]These effects are
thought to be mediated, at least in part, by its action on 5-HT6 receptors, which are known to
influence satiety centers. [10]

Synthesis and Chemical Properties

The synthesis of EMD-386088 and related 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles
has been described in the medicinal chemistry literature. [8]The core indole scaffold is a
common feature in many biologically active compounds and can be synthesized through
various established methods. [11]The starting material, 6-chloro-1H-indole, is a commercially
available reagent used in chemical synthesis. [12][13] The hydrochloride salt of EMD-386088 is
commonly used in research due to its stability and solubility. [5]

Conclusion and Future Directions

EMD-386088 has proven to be a valuable pharmacological tool for investigating the
physiological and pathological roles of the 5-HT6 receptor. Its partial agonist activity provides a
unique mechanism for modulating serotonergic signaling. The diverse effects observed in
preclinical models, from antidepressant-like and cognitive-modulating properties to metabolic
regulation, underscore the therapeutic potential of targeting the 5-HT6 receptor.

Future research should continue to explore the intricate downstream signaling pathways
affected by EMD-386088 and other 5-HT6 receptor ligands. Further elucidation of the interplay
between its 5-HT6 receptor agonism and dopamine reuptake inhibition will be crucial for
understanding its full spectrum of activity and for the rational design of next-generation
therapeutics with improved selectivity and efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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